N,N-dimethyl-4-[(4-methyl-3-oxido-1,3-thiazol-3-ium-2-yl)diazenyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-4-[(4-methyl-3-oxido-1,3-thiazol-3-ium-2-yl)diazenyl]aniline is a complex organic compound that features a thiazole ring and an azo linkage. This compound is known for its vibrant color and is often used in dye and pigment industries. The presence of the thiazole ring and the azo group contributes to its unique chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[(4-methyl-3-oxido-1,3-thiazol-3-ium-2-yl)diazenyl]aniline typically involves the diazotization of aniline derivatives followed by azo coupling with thiazole derivatives. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pH, are crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[(4-methyl-3-oxido-1,3-thiazol-3-ium-2-yl)diazenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Halogenating agents and nucleophiles like hydroxide ions are commonly employed.
Major Products
The major products formed from these reactions include various substituted anilines, thiazoles, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N-dimethyl-4-[(4-methyl-3-oxido-1,3-thiazol-3-ium-2-yl)diazenyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for visualizing cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes and pigments for textiles, plastics, and inks.
Mechanism of Action
The mechanism by which N,N-dimethyl-4-[(4-methyl-3-oxido-1,3-thiazol-3-ium-2-yl)diazenyl]aniline exerts its effects involves the interaction of its azo group and thiazole ring with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The thiazole ring can participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylaniline: Lacks the azo and thiazole groups, making it less versatile in applications.
4-methylthiazole: Contains the thiazole ring but lacks the azo linkage, limiting its use in dye applications.
Azo dyes: Share the azo linkage but may have different substituents, affecting their chemical properties and applications.
Uniqueness
N,N-dimethyl-4-[(4-methyl-3-oxido-1,3-thiazol-3-ium-2-yl)diazenyl]aniline is unique due to the combination of the thiazole ring and azo linkage, which imparts distinct chemical properties and a wide range of applications in various fields.
Properties
CAS No. |
60875-29-8 |
---|---|
Molecular Formula |
C12H14N4OS |
Molecular Weight |
262.33 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(4-methyl-3-oxido-1,3-thiazol-3-ium-2-yl)diazenyl]aniline |
InChI |
InChI=1S/C12H14N4OS/c1-9-8-18-12(16(9)17)14-13-10-4-6-11(7-5-10)15(2)3/h4-8H,1-3H3 |
InChI Key |
WZSSFAANMFERST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=[N+]1[O-])N=NC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.